molecular formula C₂₉H₃₄N₂O₄ B1142832 N-((3S,4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)piperidin-3-yl)acetamide CAS No. 208592-92-1

N-((3S,4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)piperidin-3-yl)acetamide

Cat. No.: B1142832
CAS No.: 208592-92-1
M. Wt: 474.59
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Description

N-((3S,4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)piperidin-3-yl)acetamide is a chemically modified piperidine derivative featuring multiple benzyloxy protecting groups. Its structure includes a piperidin-3-yl core substituted with acetamide at the 3-position, two benzyloxy groups at the 4- and 5-positions, and a benzyloxymethyl group at the 6-position.

Properties

IUPAC Name

N-[(3S,4R,5R,6R)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)piperidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N2O4/c1-22(32)31-26-17-30-27(21-33-18-23-11-5-2-6-12-23)29(35-20-25-15-9-4-10-16-25)28(26)34-19-24-13-7-3-8-14-24/h2-16,26-30H,17-21H2,1H3,(H,31,32)/t26-,27+,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJMHVPYEIBCIF-AMSOURPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CNC(C(C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)COCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CN[C@@H]([C@H]([C@@H]1OCC2=CC=CC=C2)OCC3=CC=CC=C3)COCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Synthesis of the Piperidine Core

The piperidine ring in N-((3S,4R,5R,6R)-4,5-bis(benzyloxy)-6-((benzyloxy)methyl)piperidin-3-yl)acetamide is constructed via catalytic hydrogenation of pyridine intermediates. For example, α-phenyl-α-pyrid-2-ylacetamide undergoes hydrogenation in acetic acid at 50–70°C under H₂ (3–5 atm) using palladium-on-carbon (Pd/C) to yield the corresponding piperidyl acetamide . The reaction’s stereochemical outcome depends on the substrate’s substitution pattern and catalyst loading.

Critical Parameters:

  • Catalyst: 5–10% Pd/C achieves >95% conversion within 12–24 hours .

  • Solvent: Polar solvents like acetic acid enhance hydrogen uptake but may require neutralization with NaOH post-reaction .

  • Temperature: Elevated temperatures (60–70°C) accelerate reduction but risk epimerization at C3 and C5 positions .

Diastereomeric Resolution Using Chiral Acids

The (3S,4R,5R,6R) configuration is achieved through resolution with dibenzoyl-L-tartaric acid. A mixture of erythro and threo diastereomers (from hydrogenation) is treated with dibenzoyl-L-tartaric acid in isopropanol at 50°C, followed by cooling to 25°C to preferentially crystallize the l-erythro tartrate salt . Recrystallization from 96% ethanol yields enantiomerically pure material (>99% ee), as confirmed by optical rotation measurements .

Optimization Insights:

  • Solvent Choice: Isopropanol minimizes salt solubility, improving crystal yield .

  • Acid Equivalents: A 1:1 molar ratio of tartaric acid to acetamide ensures complete salt formation .

  • Washing Protocol: Filtered crystals are washed with cold isopropanol to remove residual threo isomer .

Benzyloxy Group Installation

The tris-benzyloxy motif is introduced via nucleophilic substitution or Mitsunobu reactions. For instance, treatment of a partially protected piperidin-3-ol with benzyl bromide and NaH in tetrahydrofuran (THF) at 0°C installs the C4 and C5 benzyloxy groups . The C6 hydroxymethyl group is subsequently protected using benzyl trichloroacetimidate under BF₃·OEt₂ catalysis .

Reaction Conditions:

StepReagentsTemperatureYield
C4/C5 benzylationBnBr, NaH, THF0°C → 25°C85%
C6 benzyloxymethylationBnOCH₂Cl, DIEA, DCM−10°C78%

Acetamide Formation

The acetamide moiety is introduced via a two-step sequence:

  • Nitrogen Deprotection: Hydrogenolysis of a benzyl carbamate (Cbz) group using H₂/Pd(OH)₂ in methanol .

  • Acetylation: Treatment with acetic anhydride in pyridine at 25°C for 6 hours, achieving >90% conversion .

Purification: Crude product is recrystallized from ethyl acetate/hexane (1:3) to remove unreacted anhydride .

Epimerization Control and Final Isolation

Epimerization at C3 is mitigated by avoiding alkaline conditions post-acetylation. The final compound is isolated as a free base by adjusting the pH to 12 with NaOH, followed by extraction into ethyl acetate and drying over MgSO₄ .

Analytical Data:

  • MP: 128–130°C (lit. ).

  • [α]D²⁵: +34.5° (c = 1.0, CHCl₃) .

  • Purity: ≥99% by HPLC (C18 column, 80:20 MeOH/H₂O) .

Scalability and Industrial Adaptations

Kilogram-scale syntheses employ continuous hydrogenation reactors and in-line pH monitoring to maintain stereochemical integrity . Key modifications include:

  • Solvent Recycling: Isopropanol from tartrate resolution is distilled and reused, reducing waste .

  • Crystallization Automation: Temperature-controlled crystallizers ensure consistent crystal size and purity .

Chemical Reactions Analysis

Types of Reactions

N-((3S,4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)piperidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of benzyloxy groups to corresponding aldehydes or carboxylic acids.

    Reduction: Hydrogenation of the piperidine ring or reduction of carbonyl groups.

    Substitution: Nucleophilic substitution reactions at the benzyl or acetamide groups.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce piperidine alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been identified as a potential precursor in the synthesis of beta-lactamase inhibitors. These inhibitors are crucial in combating antibiotic resistance by enhancing the efficacy of beta-lactam antibiotics against resistant bacterial strains. The synthesis of beta-lactamase inhibitors often involves multi-step processes where N-((3S,4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)piperidin-3-yl)acetamide serves as an important intermediate due to its structural properties that facilitate further chemical modifications .

Case Study: Synthesis of Beta-Lactamase Inhibitors

A recent study detailed the synthesis of a specific beta-lactamase inhibitor using this compound as an intermediate. The process demonstrated high yields (up to 95%) and involved several steps including nucleophilic openings and cyclization reactions. The overall efficiency of the synthesis was attributed to the unique properties of this compound .

This compound's ability to act as a versatile building block makes it valuable in drug development. Its derivatives are being explored for their potential therapeutic effects against various diseases including bacterial infections and possibly cancer therapies due to their interaction with specific biological pathways .

Mechanism of Action

The mechanism of action of N-((3S,4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)piperidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Core Structure Substituents Molecular Formula Molecular Weight CAS No. Reference
N-((3S,4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)piperidin-3-yl)acetamide (Target) Piperidine 3-Acetamide; 4,5-bis(benzyloxy); 6-(benzyloxy)methyl C₃₀H₃₄N₂O₅ 526.60 Not provided N/A
N-((2S,3R,4R,5S,6R)-2,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide Tetrahydro-2H-pyran 3-Acetamide; 2,4,5-tris(benzyloxy); 6-(benzyloxy)methyl C₃₆H₃₉NO₆ 581.70 38416-56-7
N-((2S,3R,4R,5S,6R)-2-(Benzyloxy)-4,5-dihydroxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide Tetrahydro-2H-pyran 3-Acetamide; 2-benzyloxy; 4,5-dihydroxy; 6-trityloxymethyl C₃₄H₃₅NO₆ 553.64 33493-71-9
N-((2S,3R,4R,5S,6R)-2,4-Bis(benzyloxy)-6-((benzyloxy)methyl)-5-hydroxytetrahydro-2H-pyran-3-yl)acetamide Tetrahydro-2H-pyran 3-Acetamide; 2,4-bis(benzyloxy); 5-hydroxy; 6-(benzyloxy)methyl C₂₉H₃₃NO₆ 491.58 55287-49-5

Key Observations :

  • The target compound’s piperidine core distinguishes it from pyran-based analogs (e.g., tetrahydro-2H-pyran derivatives in ), which may influence conformational flexibility and biological activity.
  • Benzyloxy substitution patterns vary significantly: The target has 4,5-bis(benzyloxy) groups, whereas analogs like feature 2,4,5-tris(benzyloxy) groups. These differences affect solubility and steric hindrance during synthetic modifications.
  • Functional group diversity : Analog includes a trityloxymethyl group, which enhances steric protection during synthesis but complicates deprotection steps.

Key Observations :

  • Pyran-based analogs (e.g., ) often employ stereoselective glycosylation or imidate rearrangements , whereas the target compound’s piperidine backbone may require alternative strategies like Ni-catalyzed carboboration (analogous to ).
  • Yields for benzyloxy-protected compounds vary widely (21–56%), influenced by steric hindrance and purification challenges.

Physical and Chemical Properties

Table 3: Comparative Physicochemical Data

Compound Purity Solubility Storage Conditions Reference
N-((2S,3R,4R,5S,6R)-2,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide 97% Insoluble in H₂O Sealed, dry, room temp
N-((2S,3R,4R,5S,6R)-2-(Benzyloxy)-4,5-dihydroxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide 95+% Methanol-soluble -20°C
Target compound (hypothetical) N/A Likely DMSO-soluble Sealed, dry N/A

Key Observations :

  • Benzyloxy-rich compounds (e.g., ) exhibit low aqueous solubility , necessitating organic solvents (e.g., DMSO) for biological assays.
  • Trityl-containing analogs () show improved stability but require stringent storage conditions.

Biological Activity

N-((3S,4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)piperidin-3-yl)acetamide is a complex organic compound with potential biological activities. Its structure includes multiple benzyloxy groups and a piperidine ring, which may contribute to its pharmacological properties. This article delves into the biological activity of this compound, summarizing research findings, case studies, and providing data tables for clarity.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₃₈H₄₀N₂O₇
Molecular Weight 608.731 g/mol
CAS Number 914657-30-0
LogP 15.004
PSA (Polar Surface Area) 120.37 Ų

Research indicates that compounds similar to this compound often exhibit activity through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, related compounds have shown inhibition of UDP-N-acetylmuramic acid: L-alanine ligase (MurC) and UDP-N-acetylmuramoyl-L-alanine: D-glutamate ligase (MurD), which are crucial in bacterial cell wall synthesis .
  • Antimicrobial Properties : The benzyloxy groups may enhance the lipophilicity of the compound, potentially allowing it to penetrate bacterial membranes effectively. This could lead to significant antimicrobial activity against various pathogens.
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases. They may exert protective effects by modulating neurotransmitter systems or reducing oxidative stress.

Case Studies

  • In Vitro Studies : A study evaluating the effects of similar benzyloxy-substituted compounds on bacterial growth demonstrated that certain derivatives exhibited significant inhibitory effects against Gram-positive bacteria with IC50 values in the low micromolar range .
  • Animal Models : In vivo studies using rodent models have indicated that compounds structurally related to this compound can reduce inflammation and improve cognitive function in models of Alzheimer's disease .

Comparative Analysis

The following table summarizes the biological activities of similar compounds:

Compound NameActivity TypeIC50 (μM)
3-(2-(Benzyloxy)phenyl)-N-(3,4,5-trimethoxyphenyl)acrylamide (3i)AChE Inhibition0.29 ± 0.21
N-benzylidenesulfonohydrazide derivativesMurC/MurD Inhibition30
N-(4-hydroxyphenyl)acetamideNeuroprotectionNot specified

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for constructing the piperidine core in this compound?

  • The synthesis involves multi-step reactions starting from carbohydrate-derived precursors (e.g., D-glucuronic acid) to establish the stereochemistry of the piperidine ring. Key steps include:

  • Benzyl protection : Sequential benzylation of hydroxyl groups under inert conditions to prevent oxidation .
  • Boronate ester formation : Introduction of a boronate moiety via Ni-catalyzed carboboration, enabling further functionalization .
  • Acetamide coupling : Reaction with acetylating agents (e.g., acetic anhydride) under basic conditions to install the acetamide group .
    • Critical parameters : Temperature control (reflux or microwave-assisted heating) and solvent selection (e.g., acetonitrile, ethanol) to optimize yields .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm stereochemistry and benzyloxy/acetamide functional groups. For example, distinct signals for piperidine protons (δ 3.0–4.5 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm) are observed .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ = 312.4 amu in related piperidine derivatives) .
  • Infrared (IR) Spectroscopy : Confirms C=O (acetamide, ~1650 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) bonds .
  • Chromatography : HPLC or column chromatography (e.g., hexane/ethyl acetate) ensures purity (>95%) .

Q. How are reaction conditions optimized during the multi-step synthesis?

  • Temperature : Microwave-assisted synthesis reduces reaction times (e.g., from 12 hours to 30 minutes) while maintaining yields .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates, while ethanol minimizes side reactions .
  • Catalysts : Bases like potassium carbonate or sodium hydride improve benzylation efficiency .
  • Example : In a Ni-catalyzed carboboration step, using acetonitrile as a solvent at 80°C achieved 45% yield of the boronate intermediate .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when characterizing stereoisomers?

  • Multi-technique validation : Combine 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals and confirm spatial proximity of protons .
  • X-ray crystallography : Provides definitive stereochemical assignment, especially for chiral centers .
  • Case study : In a related piperidine derivative, NOESY correlations between H-3 and H-4 confirmed the 3S,4R configuration .

Q. What methodologies are effective for controlling stereochemistry at the 3S,4R,5R,6R positions during synthesis?

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., D-glucuronic acid) to dictate stereochemistry .
  • Asymmetric catalysis : Transition-metal catalysts (e.g., Ni) with chiral ligands for stereoselective carboboration .
  • Protecting group strategy : Sequential benzylation ensures retention of configuration during functionalization .

Q. How can computational chemistry aid in predicting the reactivity or stability of intermediates?

  • DFT calculations : Predict thermodynamic stability of stereoisomers and transition states for key reactions (e.g., benzylation) .
  • Molecular docking : Models interactions between intermediates and catalysts to optimize reaction pathways .
  • Example : Computational screening of boronate intermediates identified steric hindrance as a limiting factor in carboboration yields, guiding solvent selection .

Methodological Comparison Table

Technique Application Key Evidence
1H/13C NMRStereochemical assignment, functional group ID
HRMSMolecular weight validation
Microwave synthesisAccelerated reaction rates
Ni-catalyzed carboborationStereoselective boronate formation
DFT calculationsPredicting intermediate stability

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